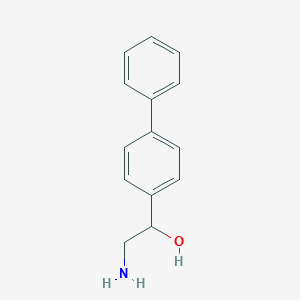

2-Amino-1-(4-phenylphenyl)ethan-1-ol

Cat. No. B178859

Key on ui cas rn:

110826-96-5

M. Wt: 213.27 g/mol

InChI Key: ATTHACCWLCOMAC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07662845B2

Procedure details

The product mixture obtained in a) above was dissolved in THF (ca 100 mL) and a large excess of concentrated ammonia and ethanol was added to give a homogeneous system. TLC analysis after 4 hours showed only starting materials. A slight increase in temperature gave scarce improvement and the mixture was finally heated to 70° C. in a sealed vessel for 20 hours. TLC analysis showed absence of starting materials and NMR analysis showed a complex mixture of products. The solvents were evaporated and dichloromethane (150 mL) was added to give a precipitate. The mixture was filtered and the solid, about 3.8 g, and filtrate was analysed with TLC and NMR. Analyses showed mixtures of products but with, possibly, expected product in the solid phase. A sample of the solid (1.04 g) was purified by silica gel chromatography (200 mL) using dichloromethane/methanol/concentrated ammonia (90+10+1) as eluant. Evaporation of pure fractions gave 0.62 g of the sub-titled compound.

Name

Identifiers

|

REACTION_CXSMILES

|

[NH3:1].[CH2:2]([OH:4])[CH3:3].[CH2:5]1[CH2:9]O[CH2:7][CH2:6]1>>[NH2:1][CH2:3][CH:2]([C:5]1[CH:9]=[CH:9][C:5]([C:6]2[CH:7]=[CH:6][CH:5]=[CH:9][CH:7]=2)=[CH:7][CH:6]=1)[OH:4]

|

Inputs

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product mixture obtained in a)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a homogeneous system

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

A slight increase in temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave scarce improvement

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a complex mixture of products

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvents were evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dichloromethane (150 mL) was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A sample of the solid (1.04 g) was purified by silica gel chromatography (200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of pure fractions

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCC(O)C1=CC=C(C=C1)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.62 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |